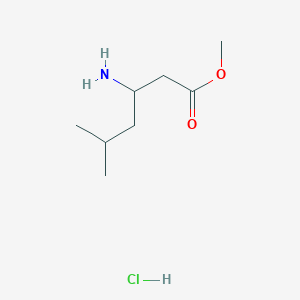
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-butylcyclohexan-1-amine hydrochloride, Mixture of diastereomers, is an organic compound that belongs to the class of cyclohexylamines. This compound is characterized by the presence of a tert-butyl group attached to the cyclohexane ring and an amine group, which is protonated to form the hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butylcyclohexan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclohexane ring: The starting material, cyclohexanone, undergoes a Grignard reaction with tert-butylmagnesium chloride to form 3-tert-butylcyclohexanol.
Conversion to the amine: The alcohol group in 3-tert-butylcyclohexanol is converted to an amine group through a series of reactions, including oxidation to form the corresponding ketone, followed by reductive amination.
Formation of the hydrochloride salt: The amine is then protonated using hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of 3-tert-butylcyclohexan-1-amine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. The mixture of diastereomers is typically separated using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-tert-butylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amine group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-tert-butylcyclohexan-1-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-tert-butylcyclohexan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the specific target molecules.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine hydrochloride: Lacks the tert-butyl group, leading to different physical and chemical properties.
tert-Butylamine hydrochloride: Lacks the cyclohexane ring, resulting in different reactivity and applications.
3-tert-butylcyclohexanol: Contains a hydroxyl group instead of an amine group, leading to different chemical behavior.
Uniqueness
3-tert-butylcyclohexan-1-amine hydrochloride is unique due to the presence of both the tert-butyl group and the cyclohexane ring, which confer specific steric and electronic properties. The mixture of diastereomers adds to its complexity and potential for diverse reactivity and applications.
Properties
CAS No. |
91342-34-6 |
|---|---|
Molecular Formula |
C10H22ClN |
Molecular Weight |
191.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



